3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid
Description
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid is a bicyclic pyridine derivative featuring a carboxylic acid group, a trifluoromethyl substituent, and a chloro substituent. Its molecular framework combines a dihydropyridine ring fused with a pyridine moiety, creating a rigid structure conducive to interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group provides hydrogen-bonding capacity, making it a candidate for drug discovery .
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-8-2-6(12(14,15)16)4-17-9(8)5-1-7(11(20)21)10(19)18-3-5/h1-4H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIMCQOYEPBGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting with the preparation of the bipyridine core. The chlorination of the pyridine ring can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide
- Molecular Formula : C₁₂H₇ClF₃N₃O₂
- Molecular Weight : 317.66 g/mol
- Key Differences : Replaces the carboxylic acid (-COOH) with a carboxamide (-CONH₂).
- The amide group may enhance metabolic stability but reduce hydrogen-bonding strength .
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
- Molecular Formula : C₁₂H₅ClF₃N₃O
- Molecular Weight : 299.63 g/mol
- Key Differences : Substitutes -COOH with a nitrile (-CN).
- May participate in nucleophilic addition reactions, unlike the carboxylic acid. Highlighted in pharmaceutical research for its bioactivity and synthetic versatility .
Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
- Molecular Formula : C₁₄H₁₀ClF₃N₂O₃
- Molecular Weight : 346.69 g/mol
- Key Differences : Contains a methyl ester (-COOCH₃) and methoxy (-OCH₃) group.
- Implications: Esterification masks the carboxylic acid’s acidity, improving cell permeability but requiring metabolic activation (e.g., hydrolysis) for activity.
Substituent Modifications
3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
- Molecular Formula : C₁₃H₈ClF₃N₃O
- Key Differences : Features a methyl group on the dihydropyridine nitrogen.
- Implications: Methylation may stabilize the dihydropyridine ring against oxidation.
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
- Molecular Formula: C₁₂H₈Cl₂NO₃
- Molecular Weight : 285.10 g/mol
- Key Differences: Simplified monocyclic structure with a 4-chlorophenyl substituent.
- The 4-chlorophenyl group enhances hydrophobic interactions but may limit solubility .
Structural Analogues with Pharmacological Relevance
5-Chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- Molecular Formula : C₁₅H₁₂ClF₃N₂O₂
- Molecular Weight : 356.72 g/mol
- Key Differences : Incorporates a benzyl group with a trifluoromethyl substituent.
- Implications :
Comparative Data Table
Biological Activity
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid is a complex organic compound with significant biological activity. Its unique structural features, including a chloro group, a trifluoromethyl group, and a bipyridine core, contribute to its potential applications in medicinal chemistry and pharmacology.
The compound is characterized by the following chemical formula:
- Molecular Formula : C12H5ClF3N3O
- Molecular Weight : 299.63 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the binding affinity to specific proteins, potentially influencing multiple signaling pathways. The bipyridine core facilitates coordination with metal ions, which is crucial for various enzymatic reactions.
Biological Activities
Research indicates that 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid exhibits several key biological activities:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and neuroprotection. Studies have demonstrated its effectiveness in inhibiting specific enzymes linked to these pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various strains of bacteria, including drug-resistant strains of Staphylococcus aureus. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that compounds similar to 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid effectively inhibited pyrophosphatase from Mycobacterium tuberculosis, showcasing a percentage inhibition exceeding 35% at a concentration of 100 μM. This indicates potential therapeutic applications in treating tuberculosis .
- Antimicrobial Activity : In vitro tests revealed that the compound exhibited moderate antimicrobial activity against Bacillus anthracis and Bacillus subtilis, with MIC values ranging from 16 μM to 128 μM, indicating its potential as an antibacterial agent .
- Binding Affinity Studies : The trifluoromethyl group significantly enhances the binding affinity of the compound to proteins involved in various signaling pathways. This characteristic is critical for understanding its therapeutic roles and optimizing its efficacy in drug development.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
